molecular formula C12H10FNO B3092411 (2-(4-Fluorophenyl)pyridin-3-yl)methanol CAS No. 1227600-81-8

(2-(4-Fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B3092411
CAS No.: 1227600-81-8
M. Wt: 203.21 g/mol
InChI Key: LHUWIIWXVJCESL-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-(4-Fluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2-(4-Fluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals .

Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • 2-(2-(2-Fluorophenyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
  • (4-Fluorophenyl)pyridin-3-ylmethane

Comparison: (2-(4-Fluorophenyl)pyridin-3-yl)methanol is unique due to the presence of both a fluorophenyl group and a methanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-fluorophenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUWIIWXVJCESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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